molecular formula C9H11NO2S B14905302 N-(Methyl(oxo)(phenyl)-l6-sulfanylidene)acetamide

N-(Methyl(oxo)(phenyl)-l6-sulfanylidene)acetamide

Cat. No.: B14905302
M. Wt: 197.26 g/mol
InChI Key: LZFBHPJATFEBQZ-UHFFFAOYSA-N
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Description

N-(Methyl(oxo)(phenyl)-l6-sulfanylidene)acetamide is a chemical compound with a complex structure that includes a phenyl group, a methyl group, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Methyl(oxo)(phenyl)-l6-sulfanylidene)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . Another method includes the treatment of various substituted aryl or heteryl amines with methyl cyanoacetate without solvent at room temperature . These reactions often require specific catalysts and conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: N-(Methyl(oxo)(phenyl)-l6-sulfanylidene)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include ammonium acetate, phenacyl bromide, and triethylamine . These reagents facilitate the formation of different derivatives and enhance the compound’s reactivity under specific conditions.

Major Products Formed: The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyridines and pyrroles

Mechanism of Action

The mechanism of action of N-(Methyl(oxo)(phenyl)-l6-sulfanylidene)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . Understanding the molecular targets and pathways involved is crucial for developing new therapeutic applications and optimizing the compound’s efficacy.

Comparison with Similar Compounds

N-(Methyl(oxo)(phenyl)-l6-sulfanylidene)acetamide can be compared with other similar compounds, such as N-phenylacetamide sulphonamides and cyanoacetamide derivatives These compounds share similar structural features but differ in their chemical reactivity and biological activity

List of Similar Compounds:
  • N-phenylacetamide sulphonamides
  • Cyanoacetamide derivatives
  • Phenoxy acetamide derivatives

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

N-(methyl-oxo-phenyl-λ6-sulfanylidene)acetamide

InChI

InChI=1S/C9H11NO2S/c1-8(11)10-13(2,12)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

LZFBHPJATFEBQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=S(=O)(C)C1=CC=CC=C1

Origin of Product

United States

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